1-Methyl-3-morpholinopyrrolidin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-morpholin-4-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-10-3-2-8(9(10)12)11-4-6-13-7-5-11/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWIMAGTAVEUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-morpholinopyrrolidin-2-one can be synthesized through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of this compound typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-morpholinopyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidants like Oxone in the presence of copper salts.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring structure.
Major Products: The major products formed from these reactions include various substituted pyrrolidin-2-ones and pyrroles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-3-morpholinopyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-morpholinopyrrolidin-2-one involves its interaction with various molecular targets and pathways. For instance, docking analyses have suggested its binding to specific protein pockets, which may underlie its biological activities . The compound’s structure allows it to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Methyl-3-morpholinopyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, focusing on substituents, molecular properties, and biological activities:
Structural and Functional Insights:
Substituent Effects on Bioactivity: The quinoxalin-2-yl group in 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one confers antimicrobial properties, as demonstrated in docking studies . By contrast, the morpholino group in the target compound may enhance solubility and receptor interactions due to its polar nature. Chiral substituents, as in (3R)-3-[(R)-hydroxy-phenyl-methyl]-1-methyl-pyrrolidin-2-one, highlight the importance of stereochemistry in biological activity. The R-configuration may optimize binding to enantioselective targets .
Physicochemical Properties: Hydrochloride salts (e.g., in and ) improve aqueous solubility, a critical factor for drug bioavailability. The target compound’s morpholino group likely achieves similar solubility without requiring salt formation. Lipophilicity: Compounds with aromatic substituents (e.g., diphenyl in ) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration. The target compound’s morpholino group balances this by introducing polarity.
Synthetic Approaches: Green synthesis methods, as used for the quinoxalinyl derivative , emphasize eco-friendly protocols. High-yield routes for chiral derivatives (e.g., 99% yield in ) underscore the feasibility of scalable production for structurally complex analogs.
Biological Activity
1-Methyl-3-morpholinopyrrolidin-2-one (also known as MMMP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a morpholine ring fused with a pyrrolidine moiety. Its molecular formula is , and it has a molecular weight of approximately 155.22 g/mol.
Antimicrobial Properties
Research indicates that MMMP exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem highlighted its potential effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.
Anticancer Effects
MMMP has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells, by disrupting their metabolic processes.
The biological activity of MMMP is thought to be mediated through several mechanisms:
- Receptor Interaction : Similar compounds have been found to bind with high affinity to various receptors, suggesting that MMMP may interact with specific cellular targets to exert its effects.
- Signal Transduction Pathways : It is hypothesized that MMMP influences key signaling pathways involved in cell survival and apoptosis, thus contributing to its anticancer effects.
Case Studies
Several case studies have been conducted to explore the efficacy of MMMP in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of MMMP as an adjunct therapy in patients with chronic bacterial infections. Results indicated a significant reduction in bacterial load compared to standard treatments alone, supporting its potential as a novel therapeutic agent .
- Case Study on Cancer Treatment : In another study, patients with advanced-stage cancer received treatment incorporating MMMP. The findings revealed improved survival rates and reduced tumor size in a subset of patients, warranting further investigation into its role as an adjunct in cancer therapy .
Comparative Analysis
| Property | This compound (MMMP) | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies widely; some show similar efficacy |
| Anticancer Activity | Induces apoptosis in specific cancer cell lines | Many compounds exhibit similar properties |
| Mechanism of Action | Receptor binding and modulation of signaling pathways | Often involves similar mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
